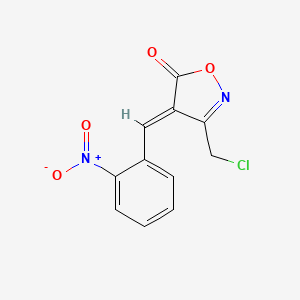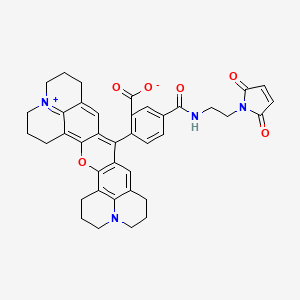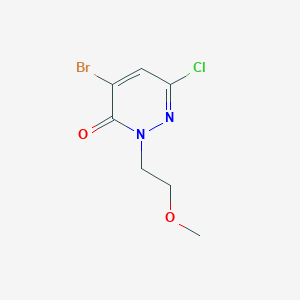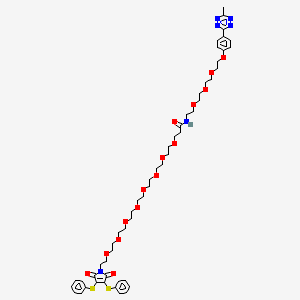
N-(Methyltetrazine-PEG4)-amido-PEG8-3,4-dithiophenolmaleimide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Methyltetrazine-PEG4)-amido-PEG8-3,4-dithiophenolmaleimide is a complex chemical compound that combines several functional groups to achieve specific reactivity and solubility properties. This compound is particularly notable for its use in bioorthogonal chemistry, which allows for the labeling and modification of biomolecules in living systems without interfering with native biochemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Methyltetrazine-PEG4)-amido-PEG8-3,4-dithiophenolmaleimide typically involves multiple steps:
Methyltetrazine-PEG4-amine: This intermediate is synthesized by reacting methyltetrazine with PEG4-amine in the presence of a coupling agent such as N,N’-diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) in an anhydrous solvent like acetonitrile.
PEG8-3,4-dithiophenolmaleimide: This component is prepared by reacting PEG8 with 3,4-dithiophenol and maleimide under mild conditions to form a stable linkage.
Final Coupling: The two intermediates are then coupled together using a suitable coupling agent to form the final compound, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of automated synthesizers, high-throughput purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
N-(Methyltetrazine-PEG4)-amido-PEG8-3,4-dithiophenolmaleimide undergoes several types of chemical reactions:
Click Chemistry: The methyltetrazine group reacts with strained alkenes such as trans-cyclooctene via inverse electron demand Diels-Alder cycloaddition.
Amide Bond Formation: The PEG4 and PEG8 linkers facilitate the formation of stable amide bonds with primary amines.
Thiol-Maleimide Reaction: The maleimide group reacts with thiol groups to form stable thioether bonds.
Common Reagents and Conditions
Coupling Agents: DIC, NHS, and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are commonly used.
Solvents: Anhydrous acetonitrile, dimethylformamide (DMF), and dichloromethane (DCM) are typical solvents.
Conditions: Reactions are usually carried out under inert atmosphere (e.g., nitrogen) and at controlled temperatures (0-25°C).
Major Products
科学的研究の応用
N-(Methyltetrazine-PEG4)-amido-PEG8-3,4-dithiophenolmaleimide has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules and materials.
Biology: Facilitates the labeling and tracking of biomolecules in live cells and organisms.
Medicine: Employed in the development of targeted drug delivery systems and diagnostic tools.
Industry: Utilized in the production of advanced materials with specific functional properties.
作用機序
The compound exerts its effects primarily through bioorthogonal reactions:
Molecular Targets: Reacts with strained alkenes and thiol groups on biomolecules.
Pathways Involved: The inverse electron demand Diels-Alder reaction and thiol-maleimide chemistry are key pathways.
類似化合物との比較
Similar Compounds
Methyltetrazine-PEG4-NHS Ester: Similar in structure but lacks the PEG8 and dithiophenolmaleimide components.
Methyltetrazine-amido-N-bis(PEG4-NHS ester): Contains two NHS ester groups and a methyltetrazine group, used for similar bioorthogonal applications.
Uniqueness
N-(Methyltetrazine-PEG4)-amido-PEG8-3,4-dithiophenolmaleimide is unique due to its combination of methyltetrazine, PEG4, PEG8, and dithiophenolmaleimide, which provides enhanced solubility, stability, and reactivity in bioorthogonal chemistry .
特性
分子式 |
C52H70N6O15S2 |
|---|---|
分子量 |
1083.3 g/mol |
IUPAC名 |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2,5-dioxo-3,4-bis(phenylsulfanyl)pyrrol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-N-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide |
InChI |
InChI=1S/C52H70N6O15S2/c1-42-54-56-50(57-55-42)43-12-14-44(15-13-43)73-41-40-72-39-38-66-26-23-63-20-17-53-47(59)16-19-62-22-25-65-28-30-68-32-34-70-36-37-71-35-33-69-31-29-67-27-24-64-21-18-58-51(60)48(74-45-8-4-2-5-9-45)49(52(58)61)75-46-10-6-3-7-11-46/h2-15H,16-41H2,1H3,(H,53,59) |
InChIキー |
BCNQGKWIELTKTI-UHFFFAOYSA-N |
正規SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN3C(=O)C(=C(C3=O)SC4=CC=CC=C4)SC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


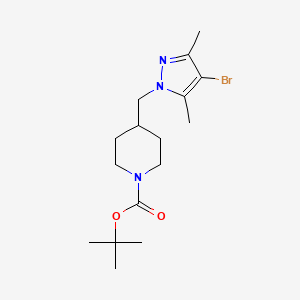
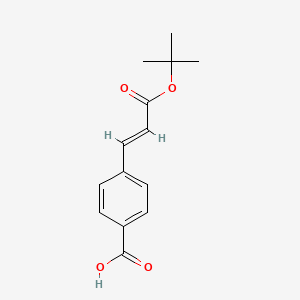
![(1R,3aR,4aR,6R,8aR,9S,9aS)-6-(ethoxycarbonylamino)-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzo[f][2]benzofuran-9-carboxylic acid](/img/structure/B15340023.png)
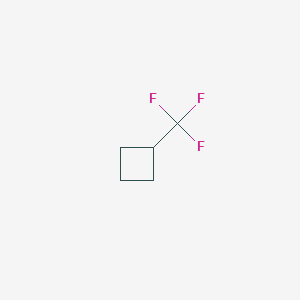
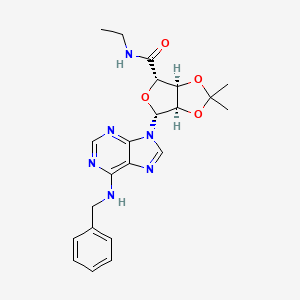
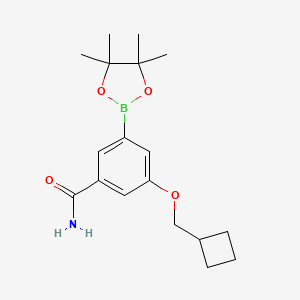
![2-({5-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}amino)-3-phenylpropanoic acid](/img/structure/B15340042.png)
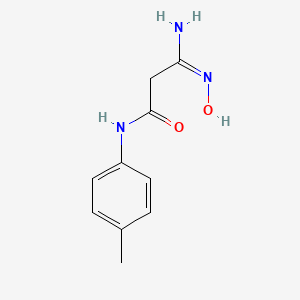
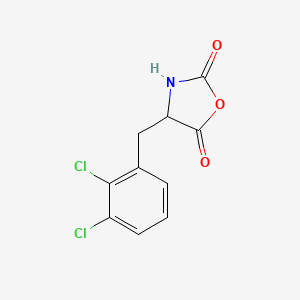
![7-(E)-p-Chlorobenzylidene-4,5,6,7-tetrahydro-1-methyl-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine hydrochloride](/img/structure/B15340069.png)
![5-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-pentanoic acid methyl ester](/img/structure/B15340077.png)
